N1-Allyl-2,6-dichlorobenzene-1,4-diamine
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Overview
Description
N1-Allyl-2,6-dichlorobenzene-1,4-diamine is an organic compound with the molecular formula C9H10Cl2N2 and a molecular weight of 217.10 g/mol . This compound is characterized by the presence of two chlorine atoms and an allyl group attached to a benzene ring, making it a dichlorinated aromatic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Allyl-2,6-dichlorobenzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with allyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the allyl group onto the amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-Allyl-2,6-dichlorobenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
N1-Allyl-2,6-dichlorobenzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Allyl-2,6-dichlorobenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzene-1,4-diamine: A structurally similar compound without the allyl group.
N1-Allyl-2,4-dichlorobenzene-1,4-diamine: A positional isomer with chlorine atoms at different positions on the benzene ring.
Uniqueness
N1-Allyl-2,6-dichlorobenzene-1,4-diamine is unique due to the presence of both the allyl group and the specific positioning of chlorine atoms on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10Cl2N2 |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2,6-dichloro-1-N-prop-2-enylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H10Cl2N2/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h2,4-5,13H,1,3,12H2 |
InChI Key |
SOMNOKVUHZOCID-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C(C=C(C=C1Cl)N)Cl |
Origin of Product |
United States |
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